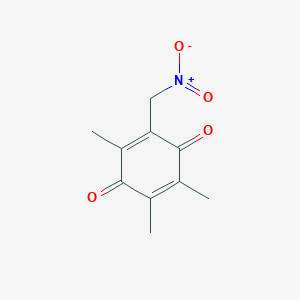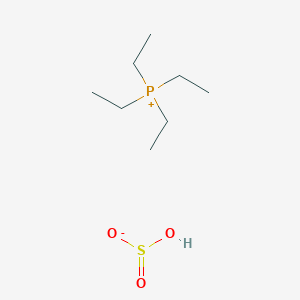
Tetraethylphosphanium hydrogen sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethylphosphanium hydrogen sulfite is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonium ion (tetraethylphosphanium) and a hydrogen sulfite anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetraethylphosphanium hydrogen sulfite typically involves the reaction of tetraethylphosphonium chloride with sodium hydrogen sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{(C}_2\text{H}_5\text{)}_4\text{PCl} + \text{NaHSO}_3 \rightarrow \text{(C}_2\text{H}_5\text{)}_4\text{PH}_2\text{SO}_3 + \text{NaCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Tetraethylphosphanium hydrogen sulfite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydrogen sulfite group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds.
Aplicaciones Científicas De Investigación
Tetraethylphosphanium hydrogen sulfite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tetraethylphosphanium hydrogen sulfite involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving the transfer of the hydrogen sulfite group to target molecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
- Tetraethylphosphonium chloride
- Tetraethylphosphonium bromide
- Tetraethylphosphonium iodide
Comparison: Tetraethylphosphanium hydrogen sulfite is unique due to the presence of the hydrogen sulfite group, which imparts distinct chemical reactivity and potential applications. Compared to other tetraethylphosphonium salts, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
114609-50-6 |
|---|---|
Fórmula molecular |
C8H21O3PS |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
hydrogen sulfite;tetraethylphosphanium |
InChI |
InChI=1S/C8H20P.H2O3S/c1-5-9(6-2,7-3)8-4;1-4(2)3/h5-8H2,1-4H3;(H2,1,2,3)/q+1;/p-1 |
Clave InChI |
BHLJISIKFBYYQG-UHFFFAOYSA-M |
SMILES canónico |
CC[P+](CC)(CC)CC.OS(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14286897.png)
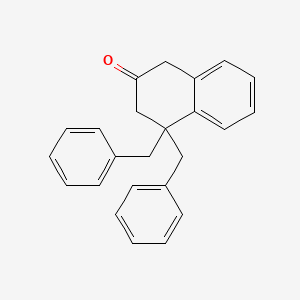
![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)
![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)

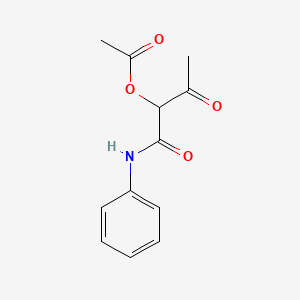
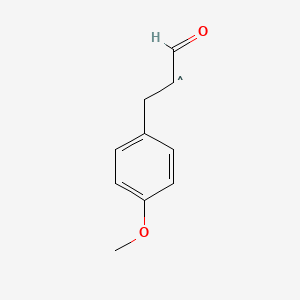

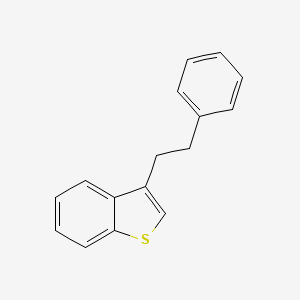
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
